molecular formula C11H12BrN3O B1522325 2-(1-(4-Bromophenyl)-1H-1,2,3-triazol-4-yl)propan-2-ol CAS No. 1000339-34-3

2-(1-(4-Bromophenyl)-1H-1,2,3-triazol-4-yl)propan-2-ol

Cat. No. B1522325
M. Wt: 282.14 g/mol
InChI Key: RSIHPLASTHLNBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(1-(4-Bromophenyl)-1H-1,2,3-triazol-4-yl)propan-2-ol” is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs . It is also used as a medicine intermediate .


Synthesis Analysis

Unfortunately, I could not find specific information on the synthesis of “2-(1-(4-Bromophenyl)-1H-1,2,3-triazol-4-yl)propan-2-ol” from the web search results .


Molecular Structure Analysis

The molecular formula of “2-(1-(4-Bromophenyl)-1H-1,2,3-triazol-4-yl)propan-2-ol” is C11H12BrN3O . The molecular weight is 282.14 g/mol . The InChI string is InChI=1S/C11H12BrN3O/c1-11(2,16)10-7-15(14-13-10)9-5-3-8(12)4-6-9/h3-7,16H,1-2H3 . The canonical SMILES string is CC©(C1=CN(N=N1)C2=CC=C(C=C2)Br)O .


Chemical Reactions Analysis

Unfortunately, I could not find specific information on the chemical reactions of “2-(1-(4-Bromophenyl)-1H-1,2,3-triazol-4-yl)propan-2-ol” from the web search results .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(1-(4-Bromophenyl)-1H-1,2,3-triazol-4-yl)propan-2-ol” are as follows :

Scientific Research Applications

  • (2-(4-Bromophenyl)ethene-1,1,2-triyl)tribenzene

    • Scientific Field : Materials Chemistry .
    • Application Summary : This compound is used for the ablation of HeLa cells .
    • Methods of Application : The compound is prepared with aggregation induced emission (AIE). 1,2-Distearoyl-sn-glycero-3-phospho-ethanolamine-N-[methoxy(polyethyleneglycol)-2000] (DSPE-PEG-2000) coated nanoparticles (NPs) of this compound have a strong ability to generate singlet oxygen .
    • Results : In vitro cytotoxicity assays demonstrate that these NPs are able to kill HeLa cells effectively and the half-maximal inhibitory concentration (IC50) is as low as 12 mg mL 1 .
  • Borophene

    • Scientific Field : Materials Science .
    • Application Summary : Borophene is used in a range of applications in the fields of thin-layer electronics, optoelectronics, capacitors, and biosensors .
    • Methods of Application : Borophene exists in different dimensional forms from zero-dimensional (0D) to three-dimensional (3D), which helps in tuning its properties for a wide range of research applications .
    • Results : Due to its outstanding properties, borophene is attracting attention in materials science as a wonder material for the development of a variety of applications .
  • (1-(Benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone Derivatives

    • Scientific Field : Medicinal Chemistry .
    • Application Summary : These compounds were designed, synthesized and screened for their in vitro cytotoxic activity against BT-474, HeLa, MCF-7, NCI-H460 and HaCaT cells .
    • Methods of Application : The compounds were synthesized and their cytotoxic activity was evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay .
    • Results : The results of the MTT assay would provide information about the cytotoxic activity of these compounds .
  • 1,2,3-Triazoles and 1,2,4-Triazoles

    • Scientific Field : Green Chemistry .
    • Application Summary : 1,2,3-triazoles have important applications in pharmaceutical chemistry while their 1,2,4 counterparts are developed to a lesser extent .
    • Methods of Application : These compounds are synthesized using nonconventional “green” sources for chemical reactions, including microwave, mechanical mixing, visible light, and ultrasound .
    • Results : The synthesis of these compounds using green chemistry methods contributes to the development of efficient environmentally safe methods .
  • (1-(Benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone Derivatives

    • Scientific Field : Medicinal Chemistry .
    • Application Summary : These compounds were designed, synthesized and screened for their in vitro cytotoxic activity against BT-474, HeLa, MCF-7, NCI-H460 and HaCaT cells .
    • Methods of Application : The compounds were synthesized and their cytotoxic activity was evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay .
    • Results : The results of the MTT assay would provide information about the cytotoxic activity of these compounds .
  • 1,2,3-Triazoles and 1,2,4-Triazoles

    • Scientific Field : Green Chemistry .
    • Application Summary : 1,2,3-triazoles have important applications in pharmaceutical chemistry while their 1,2,4 counterparts are developed to a lesser extent .
    • Methods of Application : These compounds are synthesized using nonconventional “green” sources for chemical reactions, including microwave, mechanical mixing, visible light, and ultrasound .
    • Results : The synthesis of these compounds using green chemistry methods contributes to the development of efficient environmentally safe methods .

Safety And Hazards

When handling “2-(1-(4-Bromophenyl)-1H-1,2,3-triazol-4-yl)propan-2-ol”, it is recommended to wear suitable protective clothing. Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Use non-sparking tools. Prevent fire caused by electrostatic discharge steam .

Future Directions

Unfortunately, I could not find specific information on the future directions of “2-(1-(4-Bromophenyl)-1H-1,2,3-triazol-4-yl)propan-2-ol” from the web search results .

properties

IUPAC Name

2-[1-(4-bromophenyl)triazol-4-yl]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrN3O/c1-11(2,16)10-7-15(14-13-10)9-5-3-8(12)4-6-9/h3-7,16H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSIHPLASTHLNBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CN(N=N1)C2=CC=C(C=C2)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90674330
Record name 2-[1-(4-Bromophenyl)-1H-1,2,3-triazol-4-yl]propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90674330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-(4-Bromophenyl)-1H-1,2,3-triazol-4-yl)propan-2-ol

CAS RN

1000339-34-3
Record name 1-(4-Bromophenyl)-α,α-dimethyl-1H-1,2,3-triazole-4-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1000339-34-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[1-(4-Bromophenyl)-1H-1,2,3-triazol-4-yl]propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90674330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1-(4-Bromophenyl)-1H-1,2,3-triazol-4-yl)propan-2-ol
Reactant of Route 2
Reactant of Route 2
2-(1-(4-Bromophenyl)-1H-1,2,3-triazol-4-yl)propan-2-ol
Reactant of Route 3
Reactant of Route 3
2-(1-(4-Bromophenyl)-1H-1,2,3-triazol-4-yl)propan-2-ol
Reactant of Route 4
Reactant of Route 4
2-(1-(4-Bromophenyl)-1H-1,2,3-triazol-4-yl)propan-2-ol
Reactant of Route 5
Reactant of Route 5
2-(1-(4-Bromophenyl)-1H-1,2,3-triazol-4-yl)propan-2-ol
Reactant of Route 6
Reactant of Route 6
2-(1-(4-Bromophenyl)-1H-1,2,3-triazol-4-yl)propan-2-ol

Citations

For This Compound
2
Citations
RG Lima-Neto, NNM Cavalcante, RM Srivastava… - Molecules, 2012 - mdpi.com
1,2,3-Triazoles have been extensively studied as compounds possessing important biological activities. In this work, we describe the synthesis of ten 2-(1-aryl-1H-1,2,3-triazol-4-yl)…
Number of citations: 90 www.mdpi.com
KK Yadav, U Narang, PK Sahu… - Journal of the Iranian …, 2022 - Springer
Herein, we report the efficient synthesis of copper(II) phthalocyanines in the presence of DBU as a strong base. These synthesized copper(II) phthalocyanines are utilized as a catalyst …
Number of citations: 4 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.